molecular formula C16H22ClNS2 B1218779 Diethylthiambutene hydrochloride CAS No. 132-19-4

Diethylthiambutene hydrochloride

Cat. No.: B1218779
CAS No.: 132-19-4
M. Wt: 327.9 g/mol
InChI Key: AOBYZQVXPIBGCZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethylthiambutene hydrochloride involves several key steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Diethylthiambutene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various N-substituted derivatives.

Mechanism of Action

Diethylthiambutene hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain. The compound primarily targets the mu-opioid receptor, which is responsible for its analgesic effects .

Comparison with Similar Compounds

Properties

CAS No.

132-19-4

Molecular Formula

C16H22ClNS2

Molecular Weight

327.9 g/mol

IUPAC Name

4,4-dithiophen-2-ylbut-3-en-2-yl(diethyl)azanium;chloride

InChI

InChI=1S/C16H21NS2.ClH/c1-4-17(5-2)13(3)12-14(15-8-6-10-18-15)16-9-7-11-19-16;/h6-13H,4-5H2,1-3H3;1H

InChI Key

AOBYZQVXPIBGCZ-UHFFFAOYSA-N

SMILES

CCN(CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.Cl

Canonical SMILES

CC[NH+](CC)C(C)C=C(C1=CC=CS1)C2=CC=CS2.[Cl-]

Key on ui other cas no.

132-19-4

Related CAS

86-14-6 (Parent)

Synonyms

diethibutin
diethylthiambutene
Grapon
N,N-diethyl-1-methyl-3,3-di-thienylallyl-amine
Themalon
thiambutene
thiambutene hydrochloride

Origin of Product

United States

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